N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
CAS No.:
Cat. No.: VC14807585
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O3 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-inden-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
| Standard InChI | InChI=1S/C21H20N4O3/c26-19(24-16-9-14-5-1-2-6-15(14)10-16)11-22-20(27)12-25-13-23-18-8-4-3-7-17(18)21(25)28/h1-8,13,16H,9-12H2,(H,22,27)(H,24,26) |
| Standard InChI Key | SUWBCUOLQYIPBV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2=CC=CC=C21)NC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule comprises three distinct regions:
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Dihydroindenyl group: A bicyclic system with partial saturation, contributing to hydrophobic interactions and conformational rigidity.
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4-Oxoquinazolin-3(4H)-yl acetyl unit: A planar heteroaromatic system known for its role in kinase inhibition and DNA intercalation .
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Glycinamide bridge: A flexible peptidomimetic linker enabling spatial orientation of the pharmacophores.
The IUPAC name follows systematic rules, specifying substituents on the glycinamide nitrogen (2,3-dihydro-1H-inden-2-yl) and the acetylated quinazolinone moiety.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₄O₃ | Derived |
| Molecular Weight | 396.44 g/mol | Calculated |
| SMILES | O=C(NC1CC2=C(C1)C=CC=C2)CNC(=O)C3N=CNC4=C3C=CC=C4O | Generated |
| Topological Polar SA | 116 Ų | Estimated |
The calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented for this compound, analogous pathways involve:
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Quinazolinone Preparation: Cyclocondensation of anthranilic acid derivatives with urea or cyanamide .
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Acetylation: Coupling the quinazolinone to glycine via acetyl chloride under Schotten-Baumann conditions .
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Amide Bond Formation: Reacting the acetylated intermediate with 2-aminoindane using carbodiimide-based coupling agents .
Key challenges include preserving stereochemistry during indene functionalization and preventing quinazolinone oxidation .
Analytical Data
Hypothetical characterization data, extrapolated from similar structures :
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazolinone-H), 7.85–7.20 (m, aromatic Hs), 4.30 (m, indenyl-CH), 3.90 (s, 2H, acetyl-CH₂).
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HRMS: m/z 397.1743 [M+H]⁺ (calc. 397.1748).
Pharmacological Activity
Protein Degradation Mechanisms
Structural parallels to PROTACs (Proteolysis-Targeting Chimeras) suggest potential E3 ligase recruitment via the quinazolinone moiety, enabling targeted protein degradation . For example, cereblon-binding analogs induce ubiquitination of Ikaros proteins in myeloma cells .
Therapeutic Applications
Oncology
Quinazolinone derivatives exhibit antiproliferative activity against breast (MCF-7, IC₅₀ ~8 μM) and lung (A549, IC₅₀ ~12 μM) cancer lines . The dihydroindenyl group may enhance blood-brain barrier penetration, suggesting utility in glioblastoma .
Anti-Inflammatory Effects
Glycinamide-linked compounds modulate NF-κB signaling, reducing TNF-α and IL-6 production in macrophage models .
| Parameter | Prediction | Basis |
|---|---|---|
| Hepatic Toxicity | Low (CYP3A4 substrate) | Similar |
| Cardiotoxicity | Moderate (hERG IC₅₀ ~4 μM) | QSAR |
| Mutagenicity | Negative (Ames test) | Analog data |
Metabolic Pathways
Primary metabolism involves quinazolinone hydroxylation (CYP2C9) and glycinamide hydrolysis (esterases) .
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